4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide
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Overview
Description
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C12H22BrN2. It is known for its water solubility and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves a one-step reaction. This reaction includes the combination of 4-(diphenylamino)benzaldehyde with this compound . The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves maintaining strict control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in cellular imaging and as a fluorescent probe due to its near-infrared emission properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its ability to generate reactive oxygen species (ROS) upon visible light irradiation. This property makes it effective in photodynamic therapy, where it can induce cell death in cancer cells by generating ROS . The compound specifically targets the cell membrane, allowing for precise imaging and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium dibromide
- 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium chloride
Uniqueness
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its high water solubility and strong near-infrared emission properties. These characteristics make it particularly useful in applications requiring high sensitivity and specificity, such as cellular imaging and photodynamic therapy .
Properties
Molecular Formula |
C12H22Br2N2 |
---|---|
Molecular Weight |
354.12 g/mol |
IUPAC Name |
trimethyl-[3-(4-methylpyridin-1-ium-1-yl)propyl]azanium;dibromide |
InChI |
InChI=1S/C12H22N2.2BrH/c1-12-6-9-13(10-7-12)8-5-11-14(2,3)4;;/h6-7,9-10H,5,8,11H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
UVDBJJWEWWZBPR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
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